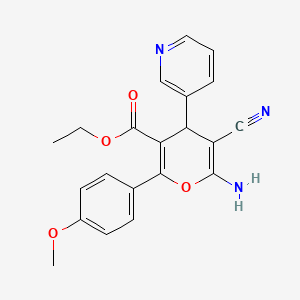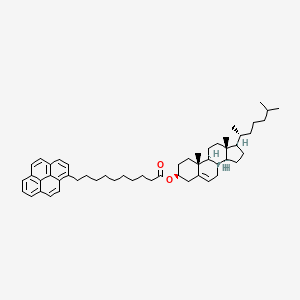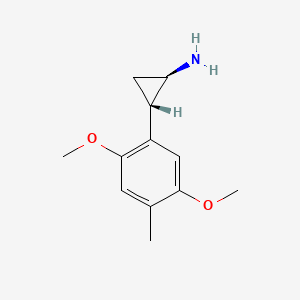![molecular formula C6H13N2O8P B1227800 [(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 80186-85-2](/img/structure/B1227800.png)
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a significant role in various biochemical processes It is composed of ribose, urea, and phosphate groups, forming a polymeric structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(ribosylurea phosphate) typically involves the reaction of ribose with urea and phosphate under controlled conditionsThe reaction conditions often require specific pH levels and temperatures to ensure the correct formation of the polymer .
Industrial Production Methods
Industrial production of poly(ribosylurea phosphate) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized ribosylurea phosphate derivatives, while reduction could yield reduced forms of the compound .
Scientific Research Applications
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and molecular interactions.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of poly(ribosylurea phosphate) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular behavior and responses .
Comparison with Similar Compounds
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds such as:
Polyphosphate: An ancient energy source and metabolic regulator, known for its role in energy storage and regulation.
Poly(ADP-ribose): Involved in DNA repair and cellular stress responses, with a structure that includes repeating units of ADP-ribose.
Ribose 5-phosphate: A key intermediate in the pentose phosphate pathway, important for nucleotide synthesis.
Properties
CAS No. |
80186-85-2 |
|---|---|
Molecular Formula |
C6H13N2O8P |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N2O8P/c7-6(11)8-5-4(10)3(9)2(16-5)1-15-17(12,13)14/h2-5,9-10H,1H2,(H3,7,8,11)(H2,12,13,14)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
GMHDUNVQDROXQQ-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
Synonyms |
poly(ribosylurea phosphate) PRUP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)



![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)



![4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid](/img/structure/B1227735.png)




